5-Bromo-2-methyl-2H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by the presence of a bromine atom and a methyl group at specific positions on the indazole ring. This compound is notable for its diverse applications in scientific research, particularly in medicinal chemistry, due to its potential biological activities.
The compound can be synthesized from commercially available starting materials, primarily 2-methylindazole. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
5-Bromo-2-methyl-2H-indazole is classified as an indazole derivative. Indazoles are known for their significant biological activities and are often studied for their roles in drug development and synthetic chemistry.
The synthesis of 5-Bromo-2-methyl-2H-indazole typically involves a two-step process:
In industrial settings, continuous flow reactors may be employed to scale up production while maintaining high yields and purity. Automated systems help control reaction conditions effectively, reducing human error and enhancing safety during synthesis.
5-Bromo-2-methyl-2H-indazole has a molecular formula of C9H8BrN3 and a molecular weight of approximately 211.06 g/mol. The structure features:
This unique arrangement contributes to its chemical reactivity and biological properties.
The compound’s structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS), which provide insights into its purity and structural integrity .
5-Bromo-2-methyl-2H-indazole can undergo various chemical reactions:
Common reagents for these reactions include sodium hydride for deprotonation, potassium tert-butoxide for substitution, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation processes.
The mechanism of action of 5-Bromo-2-methyl-2H-indazole involves its interaction with specific biological targets:
Research indicates that these interactions can result in significant biochemical effects, including modulation of signaling pathways associated with inflammation and cancer progression .
5-Bromo-2-methyl-2H-indazole is typically a solid at room temperature with specific melting and boiling points that can vary based on purity and crystalline form.
Relevant data regarding its physical properties can be obtained through standard laboratory analyses like melting point determination and solubility tests.
5-Bromo-2-methyl-2H-indazole has several applications across various fields:
The 2H-indazole isomer, characterized by substitution on the pyrazole nitrogen adjacent to the benzene ring, possesses distinct electronic properties and binding characteristics compared to its 1H-indazole counterpart. Methylation at the N2 position, as present in 5-bromo-2-methyl-2H-indazole, confers several pharmacologically advantageous properties. This substitution locks the tautomer exclusively in the 2H configuration, eliminating potential ambiguity in structure-activity relationships [3] [5]. The 2-methyl group enhances metabolic stability by protecting the nitrogen atom from oxidative metabolism and glucuronidation pathways, thereby improving the compound's pharmacokinetic profile. Additionally, this substituent introduces a strategic vector for modification that can be exploited to modulate target engagement without disrupting core binding interactions.
The spatial orientation of the 2-methyl group creates a unique steric environment that influences molecular recognition events. In receptor-ligand interactions, the methyl group can participate in favorable hydrophobic contacts within binding pockets, enhancing binding affinity and selectivity. This effect is particularly evident in protein kinases and nuclear receptors, where the 2H-indazole configuration has demonstrated superior binding characteristics compared to other heterocyclic cores [5]. The planarity disruption induced by N2 substitution also impacts the molecule's solubility profile and crystallinity, factors that significantly influence drug developability. These combined attributes make the 2-methyl-2H-indazole motif an increasingly valuable pharmacophore in contemporary drug design paradigms targeting diverse therapeutic areas including oncology, immunology, and central nervous system disorders [3] [7].
Table 1: Clinically Significant Indazole-Based Pharmaceuticals
Drug Name | Indazole Configuration | Therapeutic Category | Molecular Target |
---|---|---|---|
Niraparib | 1H-Indazole | Anticancer (Ovarian, Breast) | PARP Enzyme |
Pazopanib | 1H-Indazole | Anticancer (Renal Cell Carcinoma) | Tyrosine Kinases (VEGFR, PDGFR) |
Benzydamine | 1H-Indazole | Anti-inflammatory, Analgesic | Multiple Mechanisms |
Granisetron | 2H-Indazole | Antiemetic (Chemotherapy-induced) | 5-HT3 Receptor |
Axitinib | 2H-Indazole | Anticancer (Renal Cell Carcinoma) | Tyrosine Kinases (VEGFR, PDGFR) |
Halogenation represents a strategic approach for optimizing the pharmacological profile of pharmaceutical compounds, with bromine offering distinctive advantages as a substituent. Positioned at the C5 position of the indazole scaffold, the bromine atom in 5-bromo-2-methyl-2H-indazole (CAS 465529-56-0) exerts multifaceted effects on molecular properties. The electron-withdrawing nature of bromine modifies the electron density distribution across the aromatic system, particularly at the ortho and para positions relative to the halogen [4] [6]. This electronic perturbation significantly impacts the molecule's hydrogen-bonding capacity and dipole moment, thereby influencing both target binding affinity and solubility characteristics.
The steric bulk of bromine (van der Waals radius: 1.85 Å) creates optimal molecular geometry for specific receptor interactions, surpassing chlorine in size yet remaining smaller than iodine. This intermediate size enables brominated compounds to effectively fill hydrophobic binding pockets while maintaining favorable metabolic stability profiles compared to their iodinated counterparts. The C-Br bond strength (approximately 276 kJ/mol) provides sufficient stability against metabolic cleavage while retaining potential for strategic functionalization via metal-catalyzed cross-coupling reactions [4]. This synthetic versatility establishes 5-bromo-2-methyl-2H-indazole as a valuable intermediate for further derivatization, particularly in constructing complex molecules through palladium-catalyzed transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions.
Position-specific effects of bromination are particularly pronounced in the indazole system. Substitution at the C5 position (as in 5-bromo-2-methyl-2H-indazole) enables favorable molecular recognition in biological targets compared to alternative positions. The electronic effects exerted from this position influence the electron density at the adjacent N1/C3 atoms, potentially enhancing hydrogen bond acceptor capability at these sites. This positioning strategy is employed in several clinical candidates where C5 halogenation contributes significantly to target binding affinity [4] [9]. The bromine atom also enhances lipophilicity parameters, as evidenced by the calculated partition coefficient (cLogP) of 5-bromo-2-methyl-2H-indazole (approximately 2.38), which falls within the optimal range for membrane permeability and oral bioavailability according to Lipinski's rule of five.
Table 2: Comparative Analysis of Halogen Position Effects in 2-Methyl-2H-indazole Derivatives
Position | Electrostatic Potential Distribution | Synthetic Versatility | Metabolic Stability | Representative Compound |
---|---|---|---|---|
C4 | Alters electron density at N1 | Moderate | Moderate | 4-Bromo-2-methyl-2H-indazole |
C5 | Optimal for bioisosteric replacement | High | High | 5-Bromo-2-methyl-2H-indazole |
C6 | Minimal effect on heterocyclic core | Moderate | High | 6-Bromo-2-methyl-2H-indazole |
C7 | Affects electron density at C3 | Moderate | Moderate | 7-Bromo-2-methyl-2H-indazole |
The investigation of indazole derivatives in medicinal chemistry spans over a century, marked by significant synthetic milestones and therapeutic breakthroughs. Early research (pre-1970s) primarily focused on the anti-inflammatory properties of simple indazole derivatives, leading to the development of benzydamine as a clinically approved nonsteroidal anti-inflammatory drug (NSAID) [3] [5]. This pioneering work established the indazole nucleus as a viable pharmacophore and stimulated exploration into other therapeutic applications. The discovery of the antiproliferative effects of lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid) in the 1980s represented a paradigm shift, revealing the potential of indazole derivatives in oncology. This compound, initially investigated as an antispermatogenic agent, was serendipitously found to inhibit tumor cell metabolism through hexokinase inhibition and mitochondrial interference, paving the way for more targeted indazole-based anticancer agents [5].
The 1990s witnessed substantial advancements in heterocyclic synthesis, enabling more efficient routes to specifically substituted indazoles. Key developments included palladium-catalyzed cyclization methods and transition metal-mediated C-H activation techniques that facilitated access to previously challenging substitution patterns, particularly at the C4, C5, and C7 positions [3]. These synthetic breakthroughs coincided with the emergence of structure-based drug design, allowing researchers to rationally optimize indazole derivatives for specific molecular targets. This convergence of synthetic methodology and target elucidation led to the development of second-generation indazole therapeutics with improved selectivity and pharmacokinetic properties, exemplified by the kinase inhibitor axitinib (approved by FDA in 2012) and the PARP inhibitor niraparib (approved in 2017) [5].
Contemporary research (post-2010) has focused on leveraging the 2H-indazole scaffold for novel therapeutic applications, particularly in immunotherapy and targeted oncology. The identification of 2H-indazole-3-carboxamide derivatives as potent prostanoid EP4 receptor antagonists for colorectal cancer immunotherapy represents a significant advancement [7]. These compounds, including 5-bromo-2-methyl-2H-indazole derivatives, demonstrate how strategic substitution enhances both potency and drug-like properties. Modern synthetic approaches continue to evolve, with organophosphorus-mediated reductive cyclizations and transition metal-catalyzed C-H functionalization enabling efficient access to complex 2H-indazole derivatives bearing diverse functional groups [3]. The ongoing exploration of structure-activity relationships around the indazole core ensures this privileged scaffold remains at the forefront of medicinal chemistry innovation.
Table 3: Historical Milestones in Indazole-Based Drug Development
Era | Synthetic Advancements | Therapeutic Breakthroughs | Emerging Applications |
---|---|---|---|
1960-1980 | Classical cyclization methods | Benzydamine (Anti-inflammatory) | Analgesics, Antipyretics |
1980-2000 | Transition metal-catalyzed reactions | Lonidamine (Anticancer) | Antifungal, Antimicrobial agents |
2000-2010 | Palladium-mediated C-H activation | Granisetron (Antiemetic) | Kinase inhibitors, Neuroprotectants |
2010-Present | Organocatalytic asymmetric synthesis | Niraparib, Pazopanib (Anticancer) | Immunotherapy, Epigenetic modulators |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1